molecular formula C22H19F3N2O4 B284882 Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate

Katalognummer: B284882
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: KFZSRRXRKHXURV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel drugs.

Wirkmechanismus

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB by blocking the degradation of its inhibitory protein, IκBα. This compound also induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR pathway. In addition, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. In addition, this compound reduces oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. This compound also exhibits potent biological activity at low concentrations, making it a useful tool for studying various signaling pathways in cells. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, this compound has been found to exhibit some off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate. One area of research is the development of novel drugs based on this compound for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another area of research is the elucidation of the pharmacokinetic properties of this compound and its potential toxicity in vivo. In addition, further studies are needed to understand the off-target effects of this compound and to develop more specific analogs with reduced off-target effects. Overall, this compound is a promising compound that has the potential to lead to the development of novel drugs for a variety of diseases.

Synthesemethoden

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized using a multi-step process starting from 3-nitrobenzaldehyde. The first step involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which is then reacted with ethyl 4-bromo-3-oxobutanoate to form ethyl 4-(3-aminobenzoyl)butanoate. This intermediate is then reacted with trifluoroacetic anhydride and triethylamine to yield this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. In addition, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Molekularformel

C22H19F3N2O4

Molekulargewicht

432.4 g/mol

IUPAC-Name

ethyl 4-(4-ethoxycarbonylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C22H19F3N2O4/c1-3-30-20(28)13-8-10-14(11-9-13)27-18-15-6-5-7-17(22(23,24)25)19(15)26-12-16(18)21(29)31-4-2/h5-12H,3-4H2,1-2H3,(H,26,27)

InChI-Schlüssel

KFZSRRXRKHXURV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.